![molecular formula C10H20O2 B039800 (R)-(+)-Glycidyl heptyl ether CAS No. 121906-44-3](/img/structure/B39800.png)
(R)-(+)-Glycidyl heptyl ether
Overview
Description
®-(+)-Glycidyl heptyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of a glycidyl group (an epoxide) attached to a heptyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ®-(+)-Glycidyl heptyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For ®-(+)-Glycidyl heptyl ether, the specific reactants would be glycidol and heptyl bromide.
Industrial Production Methods: Industrial production of ethers, including ®-(+)-Glycidyl heptyl ether, often involves the use of sulfuric acid as a catalyst to facilitate the reaction between alcohols . This method is particularly useful for producing symmetrical ethers but can be adapted for unsymmetrical ethers like ®-(+)-Glycidyl heptyl ether by carefully selecting the reactants and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: ®-(+)-Glycidyl heptyl ether can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide group into an alcohol.
Substitution: The epoxide ring can be opened by nucleophiles, resulting in the formation of substituted alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under acidic or basic conditions.
Major Products:
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols
Scientific Research Applications
®-(+)-Glycidyl heptyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of ®-(+)-Glycidyl heptyl ether primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained and can be easily opened by nucleophiles, leading to the formation of various products. This reactivity makes it a valuable intermediate in organic synthesis and industrial applications .
Comparison with Similar Compounds
- Glycidyl methyl ether
- Glycidyl ethyl ether
- Glycidyl butyl ether
Comparison: ®-(+)-Glycidyl heptyl ether is unique due to its longer heptyl chain, which imparts different physical and chemical properties compared to shorter-chain glycidyl ethers.
Properties
IUPAC Name |
(2R)-2-(heptoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-11-8-10-9-12-10/h10H,2-9H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSCMIFABOJDRE-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCOC[C@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628451 | |
Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121906-44-3 | |
Record name | (2R)-2-[(Heptyloxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10628451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-Glycidyl heptyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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